4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide
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Description
4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H20FN7O4S3 and its molecular weight is 609.67. The purity is usually 95%.
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Biological Activity
The compound 4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide exhibits significant biological activity, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring multiple heterocycles, including pyrazole and pyrimidine rings. Its molecular formula is C24H21F1N5O3S2, and it has a molecular weight of approximately 485.58 g/mol. The presence of the 4-fluorophenyl and thiophenyl groups contributes to its unique pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:
- Mechanism of Action : It inhibits tubulin polymerization, which is crucial for cancer cell division. This mechanism was highlighted in studies where structural modifications led to varying degrees of antitumoral activity .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 0.08 | Significant antiproliferative activity |
A549 | 0.07 | Comparable to erlotinib |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. Pyrazole derivatives have been reported to stabilize human red blood cell membranes, indicating potential for treating inflammatory conditions:
- Inhibition Studies : The compound showed effective inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .
Assay | IC50 (µM) |
---|---|
COX Inhibition | 3.8 |
HRBC Membrane Stabilization | 100 µg |
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth, although specific data on this compound remains limited.
Case Studies
Several studies have evaluated the biological activity of similar pyrazole derivatives:
- Study on Antitumoral Activity : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The study concluded that structural modifications significantly influenced their anticancer efficacy .
- Inflammation Model : A study utilized an animal model to assess the anti-inflammatory effects of pyrazole compounds. Results indicated a marked reduction in inflammation markers following treatment with similar compounds .
Properties
CAS No. |
534596-88-8 |
---|---|
Molecular Formula |
C26H20FN7O4S3 |
Molecular Weight |
609.67 |
IUPAC Name |
4-[6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20FN7O4S3/c27-16-5-3-15(4-6-16)21-12-20(22-2-1-11-39-22)32-34(21)23(35)14-40-26-30-24-19(25(36)31-26)13-29-33(24)17-7-9-18(10-8-17)41(28,37)38/h1-11,13,21H,12,14H2,(H2,28,37,38)(H,30,31,36) |
InChI Key |
YHEPBJSEXCFXCM-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)S(=O)(=O)N)C(=O)N3)C6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
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